Dlx-iso3

Catalog No.
S871669
CAS No.
959392-22-4
M.F
C18H19NOS
M. Wt
297.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dlx-iso3

CAS Number

959392-22-4

Product Name

Dlx-iso3

IUPAC Name

(3S)-N-methyl-3-naphthalen-1-yloxy-3-thiophen-3-ylpropan-1-amine

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

InChI

InChI=1S/C18H19NOS/c1-19-11-9-17(15-10-12-21-13-15)20-18-8-4-6-14-5-2-3-7-16(14)18/h2-8,10,12-13,17,19H,9,11H2,1H3/t17-/m0/s1

InChI Key

GMHDOCXPDYDKOR-KRWDZBQOSA-N

SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CNCCC(C1=CSC=C1)OC2=CC=CC3=CC=CC=C32

Isomeric SMILES

CNCC[C@@H](C1=CSC=C1)OC2=CC=CC3=CC=CC=C32
  • Anterior-posterior patterning: Dlx genes are expressed in specific regions along the developing embryo, helping to establish the head-to-tail organization ()
  • Limb development: Dlx genes are involved in the formation and patterning of limbs ()
  • Craniofacial development: Dlx genes contribute to the development of the skull and facial structures ()
  • Studying gene function: Dlx-iso3 can be used to activate Dlx3 in cell cultures or animal models, allowing researchers to study the specific effects of Dlx3 on gene expression, cell behavior, and developmental processes.
  • Understanding developmental pathways: By activating Dlx3, Dlx-iso3 can help researchers understand the signaling pathways involved in Dlx3 function during development. This can provide insights into how these pathways regulate the formation of different organs and structures.
  • Modeling birth defects: Dlx genes have been implicated in certain birth defects. Dlx-iso3 could be used to create cell or animal models that mimic these defects, aiding researchers in understanding the underlying causes and developing potential therapies.

Dlx-iso3, chemically known as N-methyl-3-(1-naphthyloxy)-3-(3-thienyl)propanamine, is an impurity associated with the synthesis of duloxetine, a dual reuptake inhibitor of serotonin and norepinephrine. This compound is characterized by its structural features that include a naphthalene ring and a thienyl group, which contribute to its pharmacological properties. The presence of Dlx-iso3 in pharmaceutical formulations can affect the purity and efficacy of duloxetine, making its identification and quantification critical in drug manufacturing processes .

Such as condensation and alkylation are employed to construct the molecular framework.
  • Purification: Techniques such as chromatography are used to isolate duloxetine from Dlx-iso3 and other impurities .
  • The purification process is critical to ensure that the final pharmaceutical product contains minimal amounts of Dlx-iso3.

    While Dlx-iso3 itself may not have significant biological activity, its association with duloxetine suggests potential implications in pharmacology. Duloxetine is primarily used to treat major depressive disorder and generalized anxiety disorder. The presence of impurities like Dlx-iso3 could theoretically influence the drug's pharmacokinetics and pharmacodynamics by altering absorption rates or interaction with biological targets .

    Dlx-iso3 primarily serves as an intermediate in the synthesis of duloxetine. Its presence is monitored during the manufacturing process to ensure compliance with pharmaceutical standards. Understanding its properties and reactivity can help improve manufacturing processes and enhance product quality.

    Interaction studies involving Dlx-iso3 focus mainly on its role as an impurity in duloxetine formulations. These studies assess how Dlx-iso3 may interact with other components in drug formulations, potentially affecting stability, efficacy, or safety profiles. Such interactions are crucial for regulatory compliance and ensuring patient safety in pharmaceutical applications .

    Dlx-iso3 shares structural similarities with several other compounds, particularly those related to serotonin-norepinephrine reuptake inhibitors. Here are a few notable examples:

    Compound NameStructure FeaturesUnique Aspects
    DuloxetineDual reuptake inhibitor; naphthalene derivativeApproved for clinical use; significant therapeutic effects
    N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamineSimilar structure; different thienyl positionIntermediate in other syntheses; less studied
    VenlafaxinePhenethylamine derivative; similar mechanismPrimarily acts on serotonin; different side effects
    DesvenlafaxineActive metabolite of venlafaxineMore potent serotonin reuptake inhibition

    Dlx-iso3 is unique due to its specific structural configuration and its role as an impurity rather than an active therapeutic agent. Understanding these similarities helps in assessing the safety and efficacy profiles of related compounds.

    XLogP3

    4.3

    UNII

    84W310TAYD

    Other CAS

    959392-22-4

    Wikipedia

    Dlx-iso3

    Dates

    Modify: 2024-04-15

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